Diphenyl suberate

Description

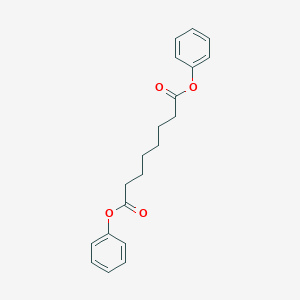

Structure

2D Structure

3D Structure

Properties

CAS No. |

16868-07-8 |

|---|---|

Molecular Formula |

C20H22O4 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

diphenyl octanedioate |

InChI |

InChI=1S/C20H22O4/c21-19(23-17-11-5-3-6-12-17)15-9-1-2-10-16-20(22)24-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |

InChI Key |

NOPGQWZBTYTFAP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)OC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diphenyl Suberate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of diphenyl suberate. The information is compiled from available chemical databases and literature.

Introduction

This compound, also known as diphenyl octanedioate, is a diester of suberic acid and phenol. Its chemical structure, consisting of a central eight-carbon aliphatic chain and two terminal phenyl groups, gives it properties of interest in materials science, particularly in the synthesis of polymers and as a plasticizer. Current research is exploring the influence of the phenyl groups on the compound's thermal stability and reactivity compared to its aliphatic diester counterparts.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in public literature, the following table summarizes its key identifiers and calculated physical properties.

| Property | Value | Source |

| CAS Number | 16868-07-8 | --INVALID-LINK-- |

| Molecular Formula | C₂₀H₂₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 326.39 g/mol | --INVALID-LINK-- |

| Calculated Density | 1.119 g/cm³ | --INVALID-LINK-- |

| Calculated Boiling Point | 467.672 °C at 760 mmHg | --INVALID-LINK-- |

| Calculated Flash Point | 233.146 °C | --INVALID-LINK-- |

| Calculated Refractive Index | 1.541 | --INVALID-LINK-- |

Note: The density, boiling point, flash point, and refractive index are calculated values and have not been experimentally verified in the available literature. Experimental determination of these properties is recommended for any practical application.

Spectral Data

As of the date of this guide, experimental spectral data (¹H NMR, ¹³C NMR, FT-IR) for this compound are not available in the public domain. Researchers requiring this information would need to perform their own spectral analysis upon synthesis of the compound.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a general and well-established method for the preparation of diphenyl esters from a dicarboxylic acid and phenol is the Fischer esterification. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Reaction:

Suberic Acid + 2 Phenol --(Acid Catalyst, Heat)--> this compound + 2 H₂O

Materials:

-

Suberic acid

-

Phenol (a molar excess is often used to drive the reaction to completion)

-

Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

An organic solvent capable of forming an azeotrope with water (e.g., toluene, benzene) to facilitate water removal.

Procedure:

-

Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Charging the Reactor: The flask is charged with suberic acid, phenol, and the organic solvent.

-

Catalysis: A catalytic amount of the strong acid is carefully added to the mixture.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is removed as an azeotrope with the solvent, which is collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography.

Note: Phenol is corrosive and toxic; appropriate personal protective equipment should be worn, and the procedure should be carried out in a well-ventilated fume hood.

Analytical Methods

Specific analytical methods for the quantitative analysis of this compound have not been published. However, standard techniques for the analysis of similar organic compounds can be employed:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for determining the purity of this compound and identifying any byproducts from the synthesis. A non-polar capillary column would likely be appropriate, with a temperature program optimized for the elution of the compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable method for purity assessment. A UV detector would be effective due to the presence of the phenyl groups.

Reactivity and Stability

Detailed studies on the reactivity and thermal stability of this compound are not widely reported. However, based on its structure, the following can be inferred:

-

Hydrolysis: As an ester, this compound is susceptible to hydrolysis back to suberic acid and phenol under both acidic and basic conditions. Basic hydrolysis (saponification) is typically irreversible.

-

Thermal Stability: The presence of the aromatic phenyl groups is expected to confer a higher thermal stability compared to simple alkyl esters of suberic acid. This makes it a candidate for applications in high-temperature environments, such as in certain polymers.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathways

There is no information available in the current scientific literature to suggest that this compound is involved in any biological signaling pathways. Its primary area of application and research appears to be in materials science.

Conclusion

This compound is a diester with potential applications in polymer science. While its basic chemical identity is established, there is a notable lack of publicly available experimental data regarding its physical properties, spectral characteristics, and specific, detailed protocols for its synthesis and analysis. The information provided in this guide is based on the currently accessible literature and chemical databases. Further experimental investigation is necessary to fully characterize this compound for any research or commercial application.

An In-depth Technical Guide to the Synthesis of Diphenyl Suberate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl suberate, a diaryl ester of suberic acid, holds potential for applications in polymer chemistry and as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols and mechanistic insights. The document focuses on practical laboratory-scale synthesis, presenting quantitative data in structured tables for easy comparison and providing diagrams for key chemical transformations. While the biological activity of this compound is not extensively documented, this guide also touches upon the broader context of diaryl esters and suberic acid derivatives in drug development.

Introduction

This compound is a chemical compound belonging to the class of diesters. It is formed by the esterification of the two carboxylic acid groups of suberic acid (octanedioic acid) with two phenol groups. The structure consists of an eight-carbon aliphatic chain flanked by two phenyl ester groups. This combination of a flexible aliphatic spacer and rigid aromatic end-groups imparts unique physicochemical properties to the molecule, making it a subject of interest in materials science and organic synthesis.

This guide will explore the most common and effective methods for the synthesis of this compound, providing detailed experimental procedures, reaction mechanisms, and characterization data.

Synthesis Pathways and Mechanisms

The synthesis of this compound primarily involves the formation of an ester linkage between the carboxylic acid groups of suberic acid and the hydroxyl group of phenol. Several established esterification methods can be adapted for this purpose.

Fischer-Speier Esterification: Direct Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. While direct esterification of phenols with carboxylic acids can be sluggish, it is a feasible and straightforward approach.[1]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of suberic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Phenol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of water yields the this compound ester.

Reaction Scheme:

Figure 1: General scheme of Fischer-Speier esterification for this compound synthesis.

Acyl Chloride Method: Reaction of Suberoyl Chloride with Phenol

A more reactive approach involves the conversion of suberic acid to its corresponding diacyl chloride, suberoyl chloride. Acyl chlorides are highly electrophilic and react readily with phenols to form esters. This method often proceeds at lower temperatures and without the need for an acid catalyst, although a base is typically added to neutralize the HCl byproduct.

Mechanism: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the suberoyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion and forming the ester linkage. A base, such as pyridine or triethylamine, is used to scavenge the liberated HCl.

Reaction Scheme:

Figure 2: Synthesis of this compound via the acyl chloride method.

Steglich Esterification: DCC/DMAP Mediated Coupling

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly useful for sensitive substrates and can be applied to the synthesis of this compound.

Mechanism: DCC activates the carboxylic acid group of suberic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by phenol to form the ester, with dicyclohexylurea (DCU) precipitating out of the reaction mixture as a byproduct.

Reaction Scheme:

Figure 3: Steglich esterification for this compound synthesis.

Experimental Protocols

Synthesis of Suberoyl Chloride

Materials:

-

Suberic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend suberic acid in anhydrous toluene.

-

Add a catalytic amount of DMF.

-

Slowly add an excess of thionyl chloride (approximately 2.5 equivalents) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude suberoyl chloride can be used directly in the next step or purified by vacuum distillation.

Synthesis of this compound from Suberoyl Chloride

Materials:

-

Suberoyl chloride

-

Phenol

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or diethyl ether

Procedure:

-

Dissolve phenol (2.2 equivalents) and anhydrous pyridine (2.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of suberoyl chloride (1 equivalent) in anhydrous DCM to the cooled phenol solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the acyl chloride method. Yields and reaction conditions can vary depending on the specific scale and purity of reagents.

| Parameter | Value |

| Reactants | |

| Suberic Acid | 1 mole equivalent |

| Thionyl Chloride | 2.5 mole equivalents |

| Phenol | 2.2 mole equivalents |

| Pyridine | 2.5 mole equivalents |

| Reaction Conditions | |

| Acyl Chloride Formation Temp. | Reflux (Toluene) |

| Acyl Chloride Formation Time | 2-3 hours |

| Esterification Temperature | 0 °C to Room Temperature |

| Esterification Time | 12-24 hours |

| Yield | |

| Typical Yield | 70-85% |

| Characterization | |

| Appearance | White to off-white solid |

| Melting Point | ~65-68 °C |

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.45 (m, 4H, Ar-H), 7.20-7.30 (m, 6H, Ar-H), 2.64 (t, J = 7.5 Hz, 4H, 2 x -OCO-CH₂-), 1.82 (quint, J = 7.5 Hz, 4H, 2 x -OCO-CH₂-CH₂-), 1.51 (m, 4H, -CH₂-CH₂-CH₂-CH₂-).

-

¹³C NMR (CDCl₃, 100 MHz): δ 172.5 (C=O), 150.8 (Ar-C-O), 129.4 (Ar-CH), 125.7 (Ar-CH), 121.6 (Ar-CH), 34.2 (-OCO-CH₂-), 28.8 (-OCO-CH₂-CH₂-), 24.5 (-CH₂-CH₂-CH₂-CH₂-).

-

IR (KBr, cm⁻¹): 3060 (Ar C-H), 2940, 2860 (Aliphatic C-H), 1755 (C=O, ester), 1590, 1490 (Ar C=C), 1190, 1160 (C-O, ester).

Biological Context and Drug Development Applications

Currently, there is limited specific information available in the scientific literature regarding the biological activity or signaling pathways directly associated with this compound. However, the broader classes of molecules to which it belongs, namely diaryl esters and derivatives of suberic acid, have garnered interest in drug development.

-

Diaryl Esters and Ethers: These scaffolds are present in a variety of biologically active compounds, exhibiting properties such as anticancer, antiviral, and anti-inflammatory activities.[2][3] The diaryl ether motif, for instance, is a key structural feature in some antitubulin agents.[2]

-

Suberic Acid Derivatives: Suberic acid itself is used in the synthesis of certain pharmaceuticals and biodegradable polymers for drug delivery systems.[4][5] Its dicarboxylic nature allows it to act as a linker in the construction of more complex therapeutic agents.

The logical relationship for exploring the potential of this compound in a drug development context is outlined below.

Figure 4: Logical workflow for investigating this compound in drug development.

Further research is required to elucidate any specific biological targets or signaling pathways modulated by this compound.

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, with a focus on the acyl chloride method as a reliable and high-yielding approach. Detailed experimental protocols, quantitative data, and characterization information have been provided to aid researchers in the laboratory synthesis of this compound. While direct biological data for this compound is scarce, its structural components suggest potential avenues for exploration in medicinal chemistry and materials science. The provided diagrams of the synthesis pathways and logical workflows offer a clear visual representation of the chemical transformations and potential research directions.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suberic Acid Properties, Synthesis, And Applications In Drug Synthesis And Plastics [read.gponline.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Structure Elucidation of Diphenyl Suberate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of diphenyl suberate utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the analysis of proton (¹H) and carbon-13 (¹³C) NMR data to confirm the molecular structure.

Predicted NMR Data for this compound

Due to the absence of a publicly available experimental NMR spectrum for this compound, the following data is predicted based on established chemical shift principles and spectral data of analogous compounds, such as suberic acid and various phenyl esters. These predictions provide a reliable reference for the experimental analysis of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Name | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| C1/C8 (C=O) | - | - | - | ~173 |

| C2/C7 | ~2.6 | Triplet | ~7.4 | ~34 |

| C3/C6 | ~1.8 | Quintet | ~7.5 | ~25 |

| C4/C5 | ~1.5 | Multiplet | - | ~29 |

| C1' | - | - | - | ~151 |

| C2'/C6' | ~7.1 | Doublet | ~7.6 | ~122 |

| C3'/C5' | ~7.4 | Triplet | ~7.8 | ~129 |

| C4' | ~7.2 | Triplet | ~7.4 | ~126 |

Note: Predicted values are based on the analysis of similar structures and standard NMR chemical shift tables. Actual experimental values may vary slightly.

Experimental Protocols

The following section outlines the standard experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of an organic compound like this compound.

2.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the this compound sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

-

Sample Concentration: Weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra, allowing for accurate chemical shift calibration.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral line shape and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.

-

Acquisition Time (aq): Set an acquisition time of 2-4 seconds for good digital resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is typically sufficient.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals to convert them from the time domain to the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons in the molecule.

Mandatory Visualizations

3.1. Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, with key atomic groups labeled for clarity in the NMR analysis.

CAS number and molecular weight of Diphenyl suberate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available scientific information on Diphenyl suberate. Due to the limited specific data on this compound in publicly accessible literature, this document focuses on its fundamental physicochemical properties and places it within the broader context of related chemical syntheses.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This information is crucial for its identification and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 16868-07-8 | [1] |

| Molecular Formula | C₂₀H₂₂O₄ | |

| Molecular Weight | 326.4 g/mol | [1] |

| IUPAC Name | diphenyl octanedioate | [1] |

Synthesis of this compound

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general methodology for the synthesis of phenyl esters from carboxylic acids can be adapted. One such common method is the direct esterification of a carboxylic acid with phenol.[1]

General Experimental Protocol: Base-Catalyzed Esterification

A plausible route for the synthesis of this compound (diphenyl octanedioate) is the reaction of suberic acid with phenol. A general protocol for the base-catalyzed synthesis of phenyl esters from carboxylic acids using diphenyl carbonate is described as follows:

Phenyl esters can be synthesized in moderate to high yields by reacting aliphatic and aromatic carboxylic acids with one equivalent of diphenyl carbonate.[2] This reaction is conducted in the presence of catalytic amounts of tertiary amine bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene), or DMAP (4-Dimethylaminopyridine), under neat conditions at elevated temperatures (above 100 °C).[2]

A Conceptual Workflow for Phenyl Ester Synthesis

Caption: Conceptual workflow for the synthesis of this compound via esterification.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature did not yield specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research has been conducted on a wide array of other diphenyl derivatives, some of which exhibit biological activities such as anticancer, antioxidant, and antimicrobial effects. However, it is crucial to note that these findings are not directly applicable to this compound, and its biological profile remains to be elucidated through future research.

Future Research Directions

Current research is actively exploring analogues of this compound to modulate its properties for specific applications.[1] Investigations into diesters of suberic acid with different alcohols are being conducted to understand the impact of the ester group on thermal properties for potential use as phase change materials.[1] Furthermore, the synthesis of suberic acid derivatives containing other functional groups is being pursued to create new building blocks for various applications.[1] The primary research objectives for this compound itself are to understand how the phenyl groups influence the compound's properties, such as thermal stability, solubility, and reactivity, compared to its aliphatic diester counterparts.[1] This foundational knowledge is essential for identifying potential uses for this compound in areas like organic synthesis and polymer chemistry.[1]

References

Potential Biological Activities of Diphenyl Suberate and its Analogs: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of diphenyl suberate is limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis of the known biological activities of structurally related diphenyl compounds, including diphenyl ethers, diphenyl ureas, and diphenyl phosphonates. The information presented herein is intended to infer the potential therapeutic areas where this compound and its derivatives could be of interest for researchers, scientists, and drug development professionals.

Introduction

The diphenyl motif, consisting of two phenyl rings, is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. While this compound itself remains largely unexplored, its structural components—the diphenyl group and the suberate (octanedioate) linker—suggest a potential for various biological interactions. This technical guide summarizes the significant biological activities reported for closely related diphenyl derivatives, providing a foundation for hypothesizing the potential bioactivities of this compound. The primary activities observed for these related compounds fall into three main categories: anticancer, anti-inflammatory, and enzyme inhibition.

Anticancer Activity

Diphenyl derivatives have demonstrated notable potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Tyrosine Kinases

Many diphenyl urea derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases that are crucial for tumor growth and angiogenesis.

Signaling Pathway:

Caption: RAS-RAF-MEK-ERK and PI3K-Akt-mTOR signaling pathways inhibited by diphenyl urea derivatives.

Cytotoxicity Data

The cytotoxic effects of various diphenyl derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Diphenyl Ether | Dinitrodiphenyl ether (3b) | MCF-7 (Breast) | 1.26 ± 0.84 | [1] |

| Diphenyl Ether | Dinitrodiphenyl ether (3b) | A549 (Lung) | 2.53 ± 1.12 | [1] |

| Diphenyl Ether | Dinitrodiphenyl ether (3b) | MDA-MB-231 (Breast) | 3.17 ± 1.58 | [1] |

| Diphenyl Urea | Compound 5a | H-460 (Lung) | 0.15 | [2] |

| Diphenyl Urea | Compound 5a | HT-29 (Colon) | 0.089 | [2] |

| Diphenyl Urea | Compound 5a | A549 (Lung) | 0.36 | [2] |

| Diphenyl Urea | Compound 5a | MDA-MB-231 (Breast) | 0.75 | [2] |

| Diphenyl Urea | Compound 6g | A-498 (Kidney) | 14.46 | [2] |

| Diphenyl Urea | Compound 6g | NCI-H23 (Lung) | 13.97 | [2] |

| Diphenyl Urea | Compound 6g | MDA-MB-231 (Breast) | 11.35 | [2] |

| Diphenyl Urea | Compound 6g | MCF-7 (Breast) | 11.58 | [2] |

| Diphenyl Urea | Compound 6g | A-549 (Lung) | 15.77 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a general procedure for assessing the cytotoxic activity of compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: General experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[1]

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for another 48 to 72 hours.[1]

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 4 hours to allow the formation of formazan crystals by viable cells.[1]

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Certain diphenyl urea derivatives have been investigated for their ability to modulate inflammatory responses, primarily by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Diphenyl urea compounds have been shown to suppress this process.

Signaling Pathway:

Caption: Inhibition of LPS-induced NF-κB activation and subsequent NO production by diphenyl urea derivatives.

Anti-inflammatory Activity Data

The anti-inflammatory potential of diphenyl urea derivatives is often quantified by their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

| Compound Class | Derivative | Cell Line | Assay | Metric | Result | Reference |

| Diphenyl Urea | 1,3-bis(p-hydroxyphenyl)urea | Rat paw edema | In vivo anti-inflammatory | - | Effective at 50, 100, and 200 mg/kg BW | [3] |

| Pyrazolyl Urea | Compound 3c | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | % Inhibition | 80.93% | [4] |

| Pyrazolyl Urea | Compound 3a | LPS-induced TNF-α release in mice | In vivo anti-inflammatory | ID50 (mg/kg) | 19.98 | [4] |

| Pyrazolyl Urea | Compound 3b | LPS-induced TNF-α release in mice | In vivo anti-inflammatory | ID50 (mg/kg) | 11.32 | [4] |

| Pyrazolyl Urea | Compound 3c | LPS-induced TNF-α release in mice | In vivo anti-inflammatory | ID50 (mg/kg) | 9.67 | [4] |

Experimental Protocol: Nitric Oxide Production Inhibition Assay

This protocol describes a common in vitro method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Caption: Workflow for the in vitro nitric oxide production inhibition assay.

Detailed Steps:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate at an appropriate density and allowed to adhere for 24 hours.[1]

-

Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[1]

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance of the resulting azo dye at approximately 540 nm.[1]

-

Data Analysis: The percentage of inhibition of NO production is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.

Enzyme Inhibition

Diphenyl phosphonates are a class of compounds known for their ability to irreversibly inhibit serine proteases, which are involved in a variety of physiological and pathological processes.

Inhibition of Serine Proteases

Diphenyl phosphonates act as mechanism-based inhibitors of serine proteases, forming a stable covalent bond with the active site serine residue.

Inhibition Mechanism:

Caption: Covalent inhibition of a serine protease by a diphenyl phosphonate derivative.

Enzyme Inhibition Data

The inhibitory potency of diphenyl phosphonates against various serine proteases is typically expressed as the second-order rate constant (k_obs/[I]) or as an IC50 value.

| Compound Class | Derivative | Enzyme | k_obs/[I] (M⁻¹s⁻¹) | IC50 (nM) | Reference |

| Diphenyl Phosphonate | Cbz-Thr-(4-AmPhGly)P(OPh)2 | Granzyme A | 2220 | - | |

| Diphenyl Phosphonate | Cbz-Thr-(4-AmPhGly)P(OPh)2 | Granzyme K | 3 | - | |

| Diphenyl Phosphonate | Cbz-Thr-(4-AmPhGly)P(OPh)2 | Trypsin | 97 | - | |

| Diphenyl Phosphonate | Ph-SO2-Gly-Pro-(4-AmPhGly)P(OPh)2 | Granzyme A | 3650 | - | |

| Diphenyl Phosphonate | 3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)2 | Granzyme K | 1830 | - | |

| Tripeptidyl Diphenyl Phosphonate | - | Urokinase Plasminogen Activator (uPA) | - | 5 |

Experimental Protocol: Serine Protease Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of diphenyl phosphonates against a target serine protease using a chromogenic or fluorogenic substrate.

Caption: General workflow for a serine protease inhibition assay.

Detailed Steps:

-

Reagent Preparation: Solutions of the serine protease, the diphenyl phosphonate inhibitor, and a specific chromogenic or fluorogenic substrate are prepared in an appropriate buffer.

-

Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period to allow for the covalent modification of the active site.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Kinetic Measurement: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.

-

Data Analysis: The initial rates of the reaction are determined from the kinetic curves. The second-order rate constant for inhibition (k_obs/[I]) or the IC50 value is calculated by analyzing the reaction rates at different inhibitor concentrations.

Conclusion and Future Directions

The extensive research on diphenyl ethers, diphenyl ureas, and diphenyl phosphonates reveals a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects. These findings provide a strong rationale for the investigation of this compound and its derivatives as potential therapeutic agents. The flexible suberate linker in this compound may offer unique conformational properties that could influence its binding affinity and selectivity for various biological targets.

Future research should focus on the synthesis of this compound and a library of its analogs, followed by a systematic evaluation of their biological activities using the assays detailed in this guide. Such studies will be crucial in determining whether the promising biological profile of the broader diphenyl class of compounds extends to this underexplored derivative.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of diphenyl phosphonate esters as inhibitors of the trypsin-like granzymes A and K and mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Review of Early Literature on Diphenyl Suberate: A Technical Guide

Disclaimer: Direct and detailed early 20th-century literature specifically describing the synthesis and properties of Diphenyl Suberate is scarce in readily accessible digital archives. Therefore, this guide has been constructed by examining established chemical principles and experimental protocols of the era for analogous compounds. The experimental details and physical properties presented herein are based on reconstructions from the literature on Fischer-Speier esterification, Schotten-Baumann reactions, and the chemistry of dicarboxylic acids and phenols prevalent in the early 1900s.

Introduction

This compound, the diphenyl ester of octanedioic acid (suberic acid), represents a class of aromatic esters derived from long-chain dicarboxylic acids. While extensive early literature on this specific molecule is not readily apparent, its synthesis and properties can be inferred from the well-documented reactions of its constituent parts: suberic acid and phenol. This technical guide provides a comprehensive overview of the probable synthetic routes, expected chemical and physical properties, and potential (though undocumented) areas of early interest for this compound, based on the chemical knowledge of the early 20th century.

Core Concepts and Synthesis

The formation of this compound involves the esterification of the two carboxylic acid groups of suberic acid with two phenol molecules. In the early 20th century, two primary methods would have been the most plausible routes for its synthesis: a direct acid-catalyzed esterification (Fischer-Speier esterification) and a two-step process involving the conversion of suberic acid to its more reactive diacyl chloride followed by reaction with phenol.

Table 1: Physical and Chemical Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |

| Suberic Acid | C₈H₁₄O₄ | 174.19 | 142-144 | 230 (at 15 mmHg) | A naturally occurring dicarboxylic acid. |

| Phenol | C₆H₅OH | 94.11 | 40.5 | 181.7 | Also known as carbolic acid; a common disinfectant and chemical precursor. |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 76 | A common reagent for converting carboxylic acids to acyl chlorides. |

| Suberoyl Chloride | C₈H₁₂Cl₂O₂ | 211.08 | N/A | 162-163 (at 15 mmHg) | The diacyl chloride of suberic acid. |

Experimental Protocols

The following are detailed, reconstructed experimental protocols for the synthesis of this compound based on common laboratory practices of the early 20th century.

Method 1: Fischer-Speier Esterification of Suberic Acid with Phenol

This method, first described by Emil Fischer and Arthur Speier in 1895, involves the direct reaction of a carboxylic acid and an alcohol (or phenol) in the presence of a strong acid catalyst.[1] While effective for alcohols, the esterification of phenols by this method is known to be slow and requires forcing conditions.

Experimental Workflow:

Caption: Fischer-Speier Esterification Workflow for this compound.

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, place suberic acid (1 molar equivalent) and phenol (a significant excess, e.g., 5-10 molar equivalents, to serve as both reactant and solvent). A high-boiling inert solvent such as toluene could also be used to facilitate water removal.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10% by weight of the suberic acid).

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is continued until no more water is collected, which could take several hours.

-

Work-up: After cooling, the excess phenol and toluene (if used) are removed, potentially by steam distillation or vacuum distillation. The residue is then dissolved in a suitable solvent like diethyl ether and washed with a dilute sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water.

-

Purification: The crude this compound is then purified. If solid, recrystallization from a suitable solvent like ethanol would be appropriate. If it is a high-boiling liquid, purification would be attempted by vacuum distillation.

Method 2: Synthesis via Suberoyl Chloride (Schotten-Baumann Conditions)

This two-step approach is generally more efficient for the esterification of phenols.[2][3] It involves first converting the less reactive suberic acid into its highly reactive diacyl chloride, suberoyl chloride. This is then reacted with phenol in the presence of a base to neutralize the HCl byproduct.

Experimental Workflow:

Caption: Synthesis of this compound via Suberoyl Chloride.

Procedure:

Step 1: Preparation of Suberoyl Chloride

-

Reactant Charging: In a flask fitted with a reflux condenser and a gas outlet to vent HCl and SO₂, place suberic acid (1 molar equivalent) and an excess of thionyl chloride (at least 2.2 molar equivalents). A small amount of a catalyst like dimethylformamide might be mentioned in later early literature, though simpler heating was common.

-

Reaction: Gently heat the mixture under reflux until the evolution of HCl and SO₂ gases ceases.

-

Isolation: The excess thionyl chloride is removed by distillation, and the resulting crude suberoyl chloride is purified by vacuum distillation.

Step 2: Esterification of Phenol with Suberoyl Chloride

-

Reactant Preparation: Dissolve phenol (slightly more than 2 molar equivalents) in a dilute aqueous sodium hydroxide solution. Cool the solution in an ice bath.

-

Reaction: Add the prepared suberoyl chloride (1 molar equivalent) dropwise to the cold phenoxide solution with vigorous stirring or shaking. The reaction is typically rapid and exothermic. A solid precipitate of this compound should form.

-

Isolation and Purification: The solid product is collected by filtration, washed thoroughly with cold water to remove any unreacted phenol and salts, and then purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data

Table 2: Estimated Properties of this compound and Analogues

| Compound | Formula | Molecular Weight ( g/mol ) | Estimated/Known Melting Point (°C) | Estimated/Known Boiling Point (°C) | Physical State at STP (Estimated) |

| Diphenyl Adipate | C₁₈H₁₈O₄ | 300.34 | ~59-61 | >300 | Solid |

| This compound | C₂₀H₂₂O₄ | 326.39 | ~60-70 | >320 | Solid |

| Diphenyl Sebacate | C₂₂H₂₆O₄ | 354.44 | ~75-77 | >340 | Solid |

Note: The properties for this compound are estimations based on trends observed in homologous series of diphenyl dicarboxylates. The melting and boiling points are expected to increase with the length of the alkyl chain.

Signaling Pathways and Logical Relationships

In the context of early 20th-century literature, the concept of "signaling pathways" as understood in modern pharmacology would not have been applied to a simple organic ester like this compound. However, the logical relationship in its synthesis is clear and can be visualized.

Caption: Logical Relationship of this compound Synthesis.

Conclusion

While specific early 20th-century studies on this compound are not prominent in the accessible literature, its synthesis could have been readily achieved through established methods of the time, primarily via the reaction of suberoyl chloride with phenol. Its physical properties would be expected to be that of a high-boiling, likely solid, aromatic ester, similar to other diphenyl esters of long-chain dicarboxylic acids. Any potential biological activity would likely have been unexplored in a systematic way during that period, though its structural similarity to other esters may have led to its consideration in applications such as plasticizers or lubricants, fields that saw significant development with the rise of polymer chemistry.[4] This guide provides a reconstructed framework for understanding this molecule within the context of early organic chemistry.

References

An In-depth Technical Guide to the Solubility of Diphenyl Suberate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl suberate, a diester of suberic acid and phenol, is a compound of interest in various fields, including polymer chemistry and materials science.[1] A critical parameter for its application and development is its solubility in common organic solvents. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, addresses the factors influencing its solubility, and offers a standardized framework for data presentation. Due to a lack of publicly available quantitative solubility data for this compound, this document emphasizes the experimental protocols necessary for its determination.

Introduction: Understanding the Solubility of Esters

Esters, as a functional group, are generally characterized by their solubility in organic solvents and insolubility in polar solvents like water.[2] The solubility of a specific ester, such as this compound, is influenced by several factors including the polarity of the solvent, the molecular structure of the ester, and the temperature of the system. The phenyl groups in this compound are expected to significantly influence its properties compared to aliphatic diesters.[1]

Currently, there is a notable absence of published quantitative data on the solubility of this compound in common organic solvents. This guide, therefore, serves as a foundational resource for researchers seeking to establish these critical parameters experimentally.

Factors Influencing the Solubility of this compound

The dissolution of this compound in a solvent is a thermodynamic process governed by the principle of "like dissolves like." Several key factors dictate this process:

-

Solute-Solvent Interactions: The intermolecular forces between this compound and the solvent molecules are paramount. For dissolution to occur, these interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

-

Polarity: The polarity of both the solute and the solvent plays a crucial role. Non-polar or moderately polar solvents are generally expected to be more effective at dissolving this compound.

-

Temperature: Solubility is often temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the ester carbonyl groups of this compound.

Below is a logical diagram illustrating these influencing factors.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on established methods for determining the solubility of organic compounds.[3][4]

3.1. Materials and Equipment

-

This compound (high purity)

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, dimethyl sulfoxide)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure: Equilibrium Solubility Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

The experimental workflow is visualized in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation: A Standardized Framework

To facilitate easy comparison and interpretation of solubility data, it is recommended to present the results in a structured tabular format. The following table provides a template for recording experimentally determined solubility values for this compound in various common organic solvents at different temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Add other solvents as needed |

Conclusion

References

Determining the Melting Point of Synthesized Diphenyl Suberate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the determination of the melting point for synthesized diphenyl suberate, also known as diphenyl octanedioate. The melting point of a compound is a critical physical property used to establish its identity and purity. This document outlines the theoretical basis, experimental protocol, and data interpretation for this essential analytical procedure.

Physicochemical Properties of this compound

Quantitative data for this compound is crucial for its characterization. Below is a summary of its key calculated physical properties. It is important to note that a definitive experimentally determined melting point is not widely reported in readily available literature, underscoring the necessity of experimental determination upon synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₄ | Benchchem[1] |

| Molecular Weight | 326.39 g/mol | Benchchem[1] |

| Calculated Density | 1.119 g/cm³ | Benchchem[1] |

| Calculated Boiling Point | 467.672 °C at 760 mmHg | Benchchem[1] |

| Calculated Flash Point | 233.146 °C | Benchchem[1] |

| Calculated Refractive Index | 1.541 | Benchchem[1] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of suberic acid with phenol. A general workflow for this synthesis is depicted below.

References

Mass Spectrometry Analysis of Diphenyl Suberate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl suberate, the diphenyl ester of suberic acid, is a chemical compound with potential applications in various fields, including polymer chemistry and as a starting material for organic synthesis. The characterization of this and similar molecules is crucial for quality control, reaction monitoring, and metabolic studies. Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and quantification of such compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including predicted fragmentation patterns, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and visual workflows to aid in experimental design and data interpretation.

Predicted Mass Spectrum and Fragmentation Pattern

Due to the absence of a publicly available experimental mass spectrum for this compound, this section outlines a predicted fragmentation pattern based on established principles of mass spectrometry for aromatic esters.[1][2][3][4] The molecular weight of this compound (C₂₀H₂₂O₄) is 326.39 g/mol . Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 326.

The fragmentation of aromatic esters is typically characterized by several key pathways:

-

Alpha-cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can lead to the loss of a phenoxy radical (•OPh) to form a stable acylium ion.

-

Loss of the Phenyl Group: Cleavage of the phenyl group (C₆H₅•) can also occur.

-

McLafferty Rearrangement: While less likely to be the primary fragmentation pathway for this specific structure due to the absence of a gamma-hydrogen on a flexible alkyl chain directly attached to the carbonyl, rearrangements involving the suberate backbone are possible.[2][4]

-

Cleavage of the Suberate Chain: The aliphatic chain can undergo fragmentation, leading to a series of ions separated by 14 amu (CH₂).

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization, with hypothetical relative abundances.

| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Hypothetical Relative Abundance (%) |

| 326 | [C₂₀H₂₂O₄]⁺˙ | Molecular Ion (M⁺˙) | 15 |

| 233 | [M - •OPh]⁺ | Alpha-cleavage with loss of a phenoxy radical | 80 |

| 149 | [Ph-O-CO-(CH₂)₂]⁺ | Cleavage of the suberate chain | 40 |

| 105 | [Ph-CO]⁺ | Benzoyl cation, from further fragmentation | 60 |

| 94 | [PhOH]⁺˙ | Phenol radical cation, from rearrangement and cleavage | 100 (Base Peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation | 50 |

Experimental Protocols

Given that this compound is a relatively non-polar and thermally stable compound, both GC-MS and LC-MS can be employed for its analysis. The choice of method may depend on the sample matrix and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[5][6][7]

1. Sample Preparation:

-

Dissolve the this compound sample in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate to a concentration of approximately 10 µg/mL.[7]

-

Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.

-

Transfer the final solution to a 1.5 mL glass autosampler vial.

2. GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

-

Injector: Split/splitless inlet.

-

Injection Volume: 1 µL.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless for trace analysis, or a split ratio of 50:1 for higher concentrations.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: 10 minutes at 300°C.

-

-

MS Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-450.

-

Solvent Delay: 3-5 minutes (depending on the solvent front).

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the experimental mass spectrum with the predicted fragmentation pattern and any available library spectra.

-

For quantitative analysis, create a calibration curve using standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for complex mixtures or when derivatization is not desirable. Electrospray ionization (ESI) is a common ionization technique for such analyses.[8][9][10]

1. Sample Preparation:

-

Dissolve the this compound sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of approximately 10 µg/mL.[10]

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

-

Transfer the filtrate to an LC autosampler vial.

2. LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent).

-

LC Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

Start at 50% B.

-

Increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 50% B over 0.1 minutes.

-

Re-equilibrate at 50% B for 2 minutes.

-

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

MS Scan Mode: Full scan (m/z 100-500) for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis (if specific fragment ions are known and targeted).

3. Data Analysis:

-

Identify the chromatographic peak for this compound.

-

Analyze the corresponding mass spectrum to confirm the molecular ion ([M+H]⁺ or [M+Na]⁺) and any in-source fragments.

-

For quantitative analysis using MRM, select precursor-product ion transitions and optimize collision energies. Construct a calibration curve with known standards.

Visualizations

Experimental Workflow for Mass Spectrometry Analysis

References

- 1. m.youtube.com [m.youtube.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. GCMS Section 6.14 [people.whitman.edu]

- 5. blog.organomation.com [blog.organomation.com]

- 6. Rules for GC-MS samples - Chromatography Forum [chromforum.org]

- 7. uoguelph.ca [uoguelph.ca]

- 8. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Unlocking the Potential of Diphenyl Suberate: A Technical Guide for Novel Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyl suberate, a diaryl ester of the C8 dicarboxylic acid suberic acid, presents a compelling yet underexplored molecule with significant potential across various scientific domains. Its unique structure, combining the flexibility of an eight-carbon aliphatic chain with the rigidity and aromaticity of two phenyl groups, suggests novel applications in polymer science, materials engineering, and the life sciences. This technical guide provides a comprehensive overview of the synthesis, potential applications, and inferred properties of this compound, drawing upon data from analogous compounds to illuminate its research possibilities. Detailed experimental protocols for its synthesis and proposed characterization are presented, alongside conceptual signaling pathways and workflows to guide future investigations. This document aims to serve as a foundational resource for researchers seeking to explore the untapped potential of this versatile molecule.

Introduction

The quest for novel molecules with tailored properties is a driving force in scientific innovation. This compound (C₂₀H₂₂O₄) emerges as a promising candidate for in-depth research due to its hybrid aliphatic-aromatic architecture. While suberic acid and its aliphatic esters have found utility as plasticizers, in the synthesis of polyamides and polyesters, and as crosslinking agents, the introduction of phenyl groups is anticipated to significantly modify the material's properties, including thermal stability, mechanical strength, and biocompatibility. This guide synthesizes the current, albeit limited, knowledge on this compound and provides a predictive framework for its application in advanced materials and biomedical research.

Synthesis and Characterization of this compound

While specific literature on the synthesis of this compound is scarce, established esterification methods for dicarboxylic acids and phenols can be readily adapted.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the acid-catalyzed esterification of suberic acid with phenol.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine suberic acid (1 molar equivalent) and phenol (2.2 molar equivalents).

-

Solvent and Catalyst: Add toluene as an azeotropic solvent and a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid (e.g., 0.02 molar equivalents).

-

Reaction Conditions: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (suberic acid) is consumed.

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the phenyl protons and the aliphatic protons of the suberate backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the aromatic carbons, and the aliphatic carbons. |

| FT-IR | A strong characteristic absorption band for the C=O stretching of the ester group (around 1735 cm⁻¹), and bands for C-O stretching and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (326.39 g/mol ). |

| Melting Point | A sharp melting point for the purified solid compound. |

Potential Research Applications

Based on the known applications of suberic acid derivatives and other aromatic esters, several novel research avenues for this compound can be proposed.

Polymer Science and Engineering

The incorporation of the rigid phenyl groups in this compound is expected to enhance the thermal and mechanical properties of polymers.

-

Biodegradable Polyesters: this compound can be explored as a monomer in the synthesis of novel biodegradable polyesters. The aromatic rings could modulate the degradation rate and mechanical strength of the resulting polymer, making it suitable for applications in packaging and biomedical devices.[1][2][3]

-

High-Performance Plasticizers: As an alternative to traditional phthalate plasticizers, this compound could offer improved thermal stability and reduced migration in PVC and other polymer formulations.[4]

Table 1: Inferred Impact of this compound on Polymer Properties (Compared to Aliphatic Suberates)

| Property | Expected Effect of this compound | Rationale |

| Glass Transition Temperature (Tg) | Increase | The rigid phenyl groups restrict chain mobility. |

| Tensile Strength | Increase | Aromatic rings can lead to stronger intermolecular interactions (π-π stacking). |

| Thermal Stability | Increase | Aromatic structures generally exhibit higher decomposition temperatures. |

| Biodegradability | Decrease | The aromatic ester linkage is typically more resistant to enzymatic hydrolysis than aliphatic esters.[1][3] |

Drug Delivery Systems

The amphiphilic nature of this compound could be leveraged in the design of novel drug delivery vehicles.

-

Nanoparticle Formulation: The hydrophobic core, comprising the aliphatic chain and phenyl groups, could encapsulate lipophilic drugs, while the overall structure could be functionalized to form self-assembling nanoparticles for targeted drug delivery. The biocompatibility of such systems would be a critical area of investigation.[5][6][7][8]

Cosmetics and Personal Care

Aromatic esters are often used in cosmetics for their emollient and film-forming properties.

-

Emollients and Conditioning Agents: this compound could serve as a novel emollient in skin and hair care formulations, providing a smooth, non-greasy feel and enhancing product texture.[9][10][11][12]

Mandatory Visualizations

Synthesis Workflow

Caption: Proposed Synthesis Workflow for this compound.

Inferred Biodegradation Pathway

Caption: Inferred Enzymatic Biodegradation Pathway.

Conceptual Cellular Interaction Pathway

Caption: Conceptual Model of Cellular Interaction.

Inferred Toxicological Profile

Direct toxicological data for this compound is not currently available. However, by examining related compounds, a preliminary assessment can be inferred. Phenol is a known toxicant, and its release upon hydrolysis would be a primary concern. The cytotoxicity of various diphenyl compounds has been investigated, showing a range of effects depending on the specific structure.[13][14][15] Therefore, comprehensive in vitro cytotoxicity studies using relevant cell lines (e.g., fibroblasts, hepatocytes, and renal cells) are essential to determine the safety profile of this compound before considering any in vivo applications.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate human cell lines (e.g., HaCaT for skin, HepG2 for liver) in 96-well plates and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound (solubilized in a suitable vehicle like DMSO, with a vehicle control) for 24, 48, and 72 hours.

-

MTT Incubation: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Future Directions and Conclusion

This compound stands as a molecule with considerable, yet largely unexplored, potential. This technical guide has outlined a roadmap for its synthesis, characterization, and investigation across multiple research fields. The key to unlocking its utility lies in a systematic exploration of its properties, guided by the inferred information from analogous compounds.

Future research should focus on:

-

Optimized Synthesis: Developing a high-yield, scalable synthesis protocol for this compound.

-

Polymerization Studies: Systematically incorporating this compound into different polymer backbones and thoroughly characterizing the thermal and mechanical properties of the resulting materials.

-

Biodegradation and Biocompatibility: Conducting comprehensive studies to assess the enzymatic and environmental degradation of this compound-containing polymers, alongside in-depth biocompatibility and cytotoxicity evaluations.

-

Drug Delivery Efficacy: Investigating the encapsulation and release kinetics of various therapeutic agents from this compound-based nanoformulations.

-

Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound and its degradation products in relevant biological systems.

References

- 1. Biodegradation of polyesters containing aromatic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Effect of aromatic substituents on thermoresponsive functional polycaprolactone micellar carriers for doxorubicin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biocompatibility and drug delivery systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. cir-safety.org [cir-safety.org]

- 10. sincereskincare.com [sincereskincare.com]

- 11. specialchem.com [specialchem.com]

- 12. DIPHENYL DIMETHICONE – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 13. Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells [mdpi.com]

- 14. In vitro exposure to the next-generation plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH): cytotoxicity and genotoxicity assessment in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Stability of Diphenyl Suberate Under Different Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the stability of diphenyl suberate under various storage conditions. Due to the limited publicly available stability data for this compound, this document synthesizes information from structurally similar compounds, namely aromatic diesters, to present a predictive analysis of its stability profile. The guide outlines potential degradation pathways, detailed experimental protocols for stability testing, and presents hypothetical quantitative data in a structured format to facilitate understanding and application in a research and development setting. The methodologies and data herein are intended to serve as a robust framework for designing and executing stability studies for this compound and related molecules.

Introduction to this compound Stability

This compound is a diester of suberic acid and phenol. The stability of this molecule is of critical importance in its application, particularly in pharmaceutical and materials science, as degradation can lead to loss of efficacy, alteration of physical properties, and the formation of potentially harmful impurities. The primary degradation pathways for esters like this compound are hydrolysis, thermal decomposition, and photodegradation. Understanding the kinetics of these degradation processes under various environmental conditions is essential for determining appropriate storage, handling, and formulation strategies.

Predicted Degradation Pathways

The chemical structure of this compound, featuring two ester linkages and two phenyl groups, suggests several potential degradation pathways under stress conditions.

Hydrolytic Degradation

Hydrolysis is anticipated to be a principal degradation route for this compound. This can be catalyzed by both acidic and basic conditions, leading to the cleavage of the ester bonds.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the ester group, followed by nucleophilic attack by water.

-

Base-Catalyzed (Saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group.

The primary degradation products of complete hydrolysis would be suberic acid and phenol . Partial hydrolysis would yield monophenyl suberate .

Thermal Degradation

At elevated temperatures, this compound is expected to undergo thermal decomposition. For aromatic esters, this can involve the cleavage of the ester linkages, potentially leading to the formation of suberic anhydride, phenol, and decarboxylation products.

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce photodegradation. Aromatic esters can undergo photo-Fries rearrangement or cleavage of the ester bond, leading to the formation of radical species and subsequent secondary degradation products.

Quantitative Stability Data (Hypothetical)

The following tables present hypothetical quantitative data for the stability of this compound under various stress conditions. This data is extrapolated from studies on structurally similar aromatic diesters and is intended for illustrative purposes to guide experimental design.

Table 1: Hypothetical Hydrolytic Degradation of this compound

| pH | Temperature (°C) | Apparent Pseudo-First-Order Rate Constant (k, h⁻¹) | Half-Life (t½, h) |

| 1.2 (0.1 N HCl) | 50 | 0.015 | 46.2 |

| 70 | 0.045 | 15.4 | |

| 7.0 (Neutral) | 50 | 0.001 | 693.1 |

| 70 | 0.003 | 231.0 | |

| 10.0 (0.01 N NaOH) | 50 | 0.080 | 8.7 |

| 70 | 0.250 | 2.8 |

Table 2: Hypothetical Thermal Degradation of this compound (Solid State)

| Temperature (°C) | Degradation after 24h (%) | Primary Degradants Identified |

| 60 | < 0.1 | Not Detected |